3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ)

Vue d'ensemble

Description

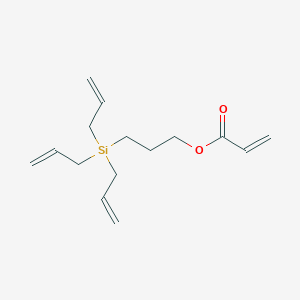

3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) is a chemical compound with the molecular formula C15H24O2Si. It is a light yellow to brown clear liquid and is commonly used in various industrial and scientific applications. The stabilization with MEHQ (monomethyl ether hydroquinone) helps prevent premature polymerization during storage and handling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triallylsilyl)propyl Acrylate typically involves the reaction of triallylchlorosilane with 3-hydroxypropyl acrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 3-(Triallylsilyl)propyl Acrylate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then stabilized with MEHQ to prevent polymerization during storage and transportation .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Triallylsilyl)propyl Acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers and copolymers.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.

Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.

Addition Reactions: Reagents like thiols, amines, and alcohols can be used under mild conditions.

Major Products Formed

Polymers and Copolymers: Used in coatings, adhesives, and sealants.

Hydrolyzed Products: Acrylic acid and triallylsilanol.

Addition Products: Various functionalized derivatives depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

Adhesives and Sealants

TASPA is a crucial component in formulating high-performance adhesives. Its properties enhance bonding strength and durability, making it particularly suitable for:

- Construction : Used in structural adhesives that require long-lasting performance.

- Automotive Industry : Employed in bonding materials that must withstand harsh conditions.

Coatings

The compound is integral to the production of protective coatings, providing:

- Chemical Resistance : Protects surfaces from corrosive substances.

- Environmental Resistance : Ensures durability in aerospace and marine applications where exposure to extreme conditions is common.

Polymer Synthesis

TASPA plays a significant role in synthesizing advanced polymers utilized in various fields:

- Medical Devices : Contributes to the development of biocompatible materials.

- Consumer Products : Enhances the performance of everyday items through improved flexibility and strength.

Textile Treatments

In textile finishing processes, TASPA imparts desirable properties such as:

- Water Resistance : Protects fabrics from moisture damage.

- Stain Resistance : Increases the longevity and functionality of textiles used in fashion and upholstery.

3D Printing Materials

In additive manufacturing, TASPA is incorporated into resin formulations, improving the mechanical properties of printed objects:

- Prototype Development : Essential for creating high-quality prototypes that require precision and durability.

- End-use Parts : Suitable for producing functional parts that can withstand operational stresses.

Case Studies

-

Adhesive Formulation Study

- A study conducted by Chem-Impex demonstrated that adhesives containing TASPA exhibited superior bonding strength compared to traditional formulations, particularly under high-temperature conditions.

-

Protective Coating Development

- Research published in industrial coatings highlighted how TASPA-based coatings provided enhanced resistance to environmental degradation, making them ideal for aerospace applications.

-

Textile Treatment Innovations

- A case study on textile treatments showed that fabrics treated with TASPA maintained their appearance and functionality after repeated wash cycles, showcasing its effectiveness in enhancing fabric longevity.

Mécanisme D'action

The mechanism of action of 3-(Triallylsilyl)propyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The triallylsilyl group provides additional functionality, allowing for further modification and tuning of the polymer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trimethoxysilyl)propyl Acrylate

- 3-(Triethoxysilyl)propyl Acrylate

- 3-(Triisopropoxysilyl)propyl Acrylate

Uniqueness

3-(Triallylsilyl)propyl Acrylate is unique due to the presence of the triallylsilyl group, which imparts additional reactivity and functionality compared to other similar compounds. This allows for the synthesis of polymers with tailored properties for specific applications .

Activité Biologique

3-(Triallylsilyl)propyl Acrylate, stabilized with Methoxyethyl hydroquinone (MEHQ), is a silane-based acrylate monomer. This compound is utilized primarily in polymer chemistry due to its unique structural properties, which enhance the mechanical performance and water resistance of copolymers. Understanding its biological activity is essential for assessing its potential applications in biomedical fields, including drug delivery systems and tissue engineering.

Chemical Structure and Properties

The chemical formula for 3-(Triallylsilyl)propyl Acrylate is . The presence of the triallylsilyl group allows for crosslinking during polymerization, which can significantly influence the physical properties of the resulting polymer networks. The MEHQ stabilizer prevents premature polymerization, ensuring that the compound remains viable for laboratory and industrial applications.

| Property | Value |

|---|---|

| Chemical Formula | C15H24O2Si |

| Molecular Weight | 264.44 g/mol |

| Purity | ≥92.0% (GC) |

| State | Liquid |

| CAS Number | 1990509-29-9 |

The biological activity of 3-(Triallylsilyl)propyl Acrylate primarily stems from its role as a monomer in polymer synthesis. Its triallylsilyl groups can participate in radical polymerization, forming crosslinked networks that can encapsulate bioactive compounds or cells. This property is particularly beneficial in drug delivery systems where controlled release is crucial.

Case Studies

- Polymer Drug Delivery Systems : In a study focusing on the use of silane-based acrylates for drug delivery, researchers demonstrated that polymers synthesized from 3-(Triallylsilyl)propyl Acrylate exhibited enhanced mechanical stability and biocompatibility. These properties are vital for applications in sustained drug release formulations .

- Tissue Engineering Applications : Another study investigated the use of this compound in scaffolding materials for tissue engineering. The scaffolds created from polymers incorporating 3-(Triallylsilyl)propyl Acrylate showed improved cell adhesion and proliferation rates compared to traditional materials, indicating its potential as a favorable substrate for cell growth .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 3-(Triallylsilyl)propyl Acrylate:

- Cytotoxicity Assessment : In vitro assays revealed low cytotoxicity levels associated with polymers derived from this acrylate, suggesting that it can be safely used in biomedical applications without adversely affecting cell viability .

- Antimicrobial Properties : Some studies have indicated that certain copolymers synthesized from this acrylate exhibit antimicrobial properties, making them suitable for medical devices that require sterilization and resistance to microbial colonization .

Propriétés

IUPAC Name |

3-tris(prop-2-enyl)silylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2Si/c1-5-11-18(12-6-2,13-7-3)14-9-10-17-15(16)8-4/h5-8H,1-4,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYPGKGDLDNTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CCCOC(=O)C=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990509-29-9 | |

| Record name | 3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.